

## 22-SLF: A PROTAC for Targeted Degradation of FKBP12 via FBXO22 Recruitment

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**22-SLF** is a pioneering Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of the FK506-binding protein 12 (FKBP12).[1] This heterobifunctional molecule operates by inducing proximity between FKBP12 and the E3 ubiquitin ligase F-box only protein 22 (FBXO22), thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate FKBP12.[1][2] The discovery of **22-SLF**'s mechanism has unveiled a novel role for FBXO22 in targeted protein degradation and has demonstrated the potential of leveraging this E3 ligase for developing new therapeutic agents. [3][4] This document provides a comprehensive overview of the structure, properties, and mechanism of action of **22-SLF**, along with detailed experimental protocols for its characterization.

## **Physicochemical and Biological Properties**

**22-SLF** is a complex molecule comprising three key components: a ligand that binds to FKBP12, a ligand that engages the E3 ligase FBXO22, and a linker that connects these two moieties.[1] Its electrophilic  $\alpha$ -chloroacetamide group is crucial for its interaction with FBXO22. [2]

## **Table 1: Physicochemical Properties of 22-SLF**



Property	Value	Reference
Molecular Formula	C60H76CIN5O13	[1]
Molecular Weight	1142.79 g/mol	[1]

**Table 2: Biological Activity of 22-SLF** 

Parameter	Value	Conditions	Reference
Target Protein	FK506-binding protein 12 (FKBP12)	[1]	
E3 Ligase Recruited	F-box only protein 22 (FBXO22)	[1][2]	
DC50 (FKBP12 Degradation)	0.5 μΜ	[1]	
Dmax (FKBP12 Degradation)	~89%	0.025-15 μM, 2-24 h	[1]
FBXO22 C228 Engagement	~20%	2 μM, 2 h	[1]

# Mechanism of Action: The 22-SLF Signaling Pathway

**22-SLF** effectuates the degradation of FKBP12 through a series of orchestrated molecular events. The process begins with **22-SLF** simultaneously binding to FKBP12 and the E3 ligase FBXO22, forming a ternary complex.[1][2] This proximity, induced by **22-SLF**, allows for the transfer of ubiquitin molecules from the E3 ligase complex to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the proteasome.[2] Mechanistic studies have revealed that **22-SLF** interacts with cysteine residues C227 and/or C228 on FBXO22.[2][3] Mutation of both these residues completely abrogates the degradation of FKBP12, confirming their critical role in the **22-SLF**-mediated degradation pathway.[1][2]

Mechanism of 22-SLF-mediated FKBP12 degradation.

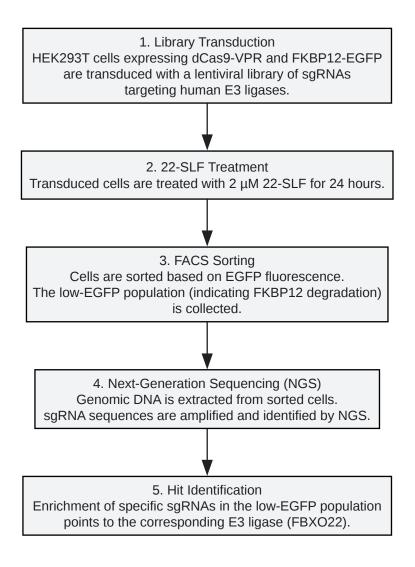


## **Experimental Protocols**

The following sections detail the key experimental methodologies used to elucidate the structure and properties of **22-SLF**.

## **CRISPR-Cas9 Transcriptional Activation Screen**

This screen was employed to identify the specific E3 ligase recruited by **22-SLF** for FKBP12 degradation.



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Workflow for the CRISPR-Cas9 activation screen.

Methodology:



- Cell Line Generation: HEK293T cells are engineered to stably express a dCas9-VPR activator and an FKBP12-EGFP fusion protein.
- sgRNA Library Transduction: The cells are transduced with a pooled lentiviral sgRNA library targeting the promoter regions of human E3 ligases.
- Compound Treatment: The transduced cell population is treated with 2  $\mu$ M of **22-SLF** for 24 hours to induce FKBP12-EGFP degradation.
- Fluorescence-Activated Cell Sorting (FACS): Cells are sorted using FACS, and the population exhibiting low EGFP fluorescence is collected.
- Genomic DNA Extraction and Sequencing: Genomic DNA is isolated from the sorted cells, and the sgRNA-encoding regions are amplified by PCR for subsequent next-generation sequencing.
- Data Analysis: The frequency of each sgRNA in the sorted population is compared to its frequency in the initial library to identify enriched sgRNAs, which correspond to the E3 ligases required for 22-SLF activity.

## **Co-Immunoprecipitation for Ternary Complex Formation**

This assay confirms the formation of the **22-SLF**/FKBP12/FBXO22 ternary complex in cells.

### Methodology:

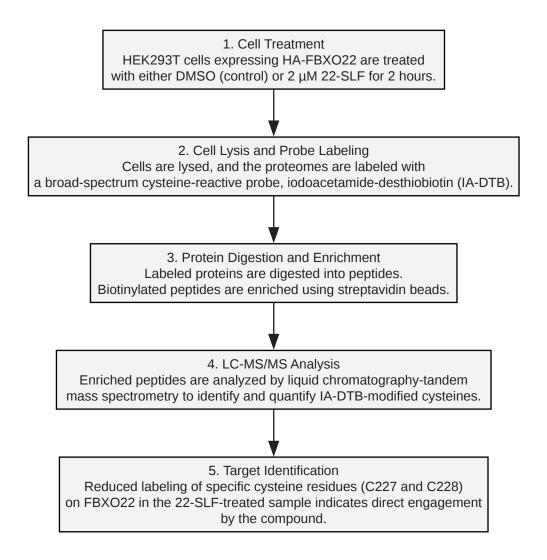
- Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding HAtagged FBXO22 and FLAG-tagged FKBP12.
- Cell Treatment: Cells are treated with 22-SLF and a proteasome inhibitor such as MG132.
  The proteasome inhibitor is crucial to prevent the degradation of the complex after its formation.
- Cell Lysis: Cells are harvested and lysed in a suitable immunoprecipitation buffer.
- Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody-conjugated beads to pull down FLAG-FKBP12 and any interacting proteins.



- Washing: The beads are washed multiple times to remove non-specifically bound proteins.
- Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against the HA-tag (to detect FBXO22) and the FLAG-tag (to confirm FKBP12 pulldown). The presence of HA-FBXO22 in the FLAG-FKBP12 immunoprecipitate confirms the formation of the ternary complex.

## **Cysteine-Directed Activity-Based Protein Profiling** (ABPP)

ABPP is used to identify the specific cysteine residues on FBXO22 that are engaged by the electrophilic **22-SLF**.



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#### Workflow for Cysteine-Directed ABPP.

### Methodology:

- Cell Treatment: HEK293T cells overexpressing HA-FBXO22 are treated with 2 μM of 22-SLF or DMSO as a control for 2 hours.
- Lysis and Probe Incubation: Cells are lysed, and the proteomes are treated with a cysteinereactive probe, such as iodoacetamide-desthiobiotin (IA-DTB), which labels cysteines not occupied by 22-SLF.
- Proteomic Sample Preparation: The labeled proteomes are subjected to chloroform/methanol precipitation, reduction, alkylation, and tryptic digestion.
- Enrichment of Labeled Peptides: The desthiobiotin-labeled peptides are enriched using streptavidin affinity chromatography.
- Mass Spectrometry: The enriched peptides are analyzed by LC-MS/MS to identify and quantify the labeled cysteine residues.
- Data Analysis: By comparing the abundance of labeled peptides from the 22-SLF-treated and DMSO-treated samples, a reduction in the signal for peptides containing C227 and C228 in the 22-SLF sample indicates that these residues were blocked by the compound and are therefore the sites of interaction.[2]

### Conclusion

**22-SLF** stands as a significant tool for chemical biology and a promising starting point for the development of therapeutics targeting FKBP12-related pathologies. Its mechanism of action, which involves the recruitment of the E3 ligase FBXO22, has broadened the repertoire of E3 ligases that can be harnessed for targeted protein degradation. The detailed methodologies provided herein offer a framework for the further investigation of **22-SLF** and the development of other FBXO22-based degraders.

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